N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide
Description
Historical and Evolving Significance of Tetrazole and Benzamide (B126) Pharmacophores in Drug Discovery
The foundation of N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide as a research compound is built upon the long and successful histories of its two core components: the tetrazole and benzamide pharmacophores.
The tetrazole ring , a five-membered aromatic ring with four nitrogen atoms, was first synthesized by J. A. Bladin in 1885. researchgate.netnih.gov For decades, its primary utility was in materials science, particularly in explosives and imaging chemicals, owing to its high nitrogen content and stability. acs.org However, its role in medicine evolved dramatically with the recognition of the 5-substituted tetrazole moiety as a metabolically stable bioisostere for the carboxylic acid group. researchgate.netacs.org This discovery was a watershed moment, as replacing a carboxylic acid with a tetrazole ring could improve a drug candidate's pharmacokinetic profile, including its lipophilicity, metabolic stability, and oral bioavailability, without compromising its ability to bind to biological targets. researchgate.neteurekaselect.com Consequently, tetrazole-containing compounds have been successfully developed into blockbuster drugs for a wide array of diseases, including hypertension (e.g., Losartan, Valsartan), bacterial infections (e.g., Ceftezole), and cancer (e.g., Letrozole). anjs.edu.iq
The benzamide scaffold is another privileged structure in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous approved therapeutic agents. researchgate.net Benzamide derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govtaylorandfrancis.com This has led to their development as antipsychotics, antiemetics, and more recently, as targeted anticancer agents, such as histone deacetylase (HDAC) inhibitors. taylorandfrancis.com The amide bond's planarity and the aromatic ring's potential for various substitutions allow for fine-tuning of a molecule's steric and electronic properties to achieve high affinity and selectivity for a specific target. nih.gov The N-substitution on the benzamide, such as the cyclohexyl group in the title compound, introduces conformational constraints that can be crucial for optimizing ligand-receptor interactions. evitachem.com
Defining the Research Context and Scientific Rationale for Investigating this compound
The scientific rationale for synthesizing and investigating this compound stems directly from the advantageous properties of its constituent pharmacophores. The compound represents a strategically designed molecule intended for use as a model in fundamental studies of ligand-receptor interactions, particularly with GPCRs. evitachem.com
The key structural features underpinning this rationale are:
Tetrazole as a Carboxylic Acid Mimic : The 2H-tetrazol-5-yl group acts as a bioisosteric replacement for a carboxylate. This feature is critical for facilitating binding to active sites on enzymes or receptors that recognize acidic functional groups. evitachem.com
Conformationally Constrained Core : The N-cyclohexylbenzamide core provides a rigid and well-defined three-dimensional structure. This conformational constraint reduces the molecule's flexibility, which can lead to higher binding affinity and selectivity for a target protein. evitachem.com
Balanced Physicochemical Properties : The molecule is designed to have a balance of lipophilicity and aqueous solubility. With a predicted logP of approximately 2.5, it is positioned within an optimal range for cell membrane permeability while retaining enough solubility for use in biological assays. evitachem.com
The synthesis of this compound is typically achieved through a multi-step process, which further highlights its deliberate design for research purposes.
| Step | Description | Reaction Type |
| 1 | Formation of the tetrazole ring, often starting from a nitrile precursor (e.g., 4-cyanobenzoyl chloride). The nitrile reacts with an azide (B81097) source, such as sodium azide. | [3+2] Cycloaddition |
| 2 | Formation of the amide bond. The resulting tetrazole-containing carboxylic acid derivative is then coupled with cyclohexylamine. | Amidation |
| 3 | The final product is isolated and purified using standard laboratory techniques like recrystallization or column chromatography to ensure high purity for biological testing. | Purification |
| This interactive table outlines a common synthetic pathway for the title compound. evitachem.com |
Overview of Key Academic Research Domains and Open Questions Pertaining to the Compound
This compound is primarily positioned within the academic and industrial domains of medicinal chemistry and chemical biology. Its principal applications are as a potential drug candidate scaffold and, more immediately, as a chemical tool for probing biological systems. evitachem.com
Key Research Domains:
GPCR Ligand Discovery: Given its structural features, the compound is an ideal candidate for screening against various GPCRs. The combination of a rigid core and a key binding moiety (the tetrazole) makes it a valuable probe for exploring the structure-activity relationships of GPCR ligands. evitachem.com
Enzyme Inhibition Studies: The tetrazole group's ability to mimic a carboxylate makes the compound a candidate for investigating enzymes that process carboxylic acid substrates. evitachem.com
Fragment-Based Drug Discovery: The N-cyclohexylbenzamide and the phenyltetrazole fragments can be seen as building blocks for constructing more complex molecules with potential therapeutic value.
Open Questions for Research: The primary open question surrounding this compound is the full characterization of its biological activity. While its structure is rationally designed based on established principles, specific data on its biological targets and potency are not widely published in peer-reviewed literature. This leads to several avenues for future investigation:
Target Identification: Which specific receptors, enzymes, or ion channels does this compound bind to with significant affinity and selectivity?
Pharmacological Profile: What are the functional consequences of its binding? Does it act as an agonist, antagonist, or allosteric modulator at its primary target(s)?
Structural Biology: What is the precise binding mode of the compound within its target's active site? Obtaining a co-crystal structure would provide invaluable information for future drug design.
Lead Optimization: How can the structure be modified to enhance potency, selectivity, or pharmacokinetic properties? For instance, would substitutions on the cyclohexyl or phenyl rings improve its profile for a specific therapeutic application?
In essence, this compound stands as a well-designed chemical starting point. The existing research context strongly supports its potential utility, while the unanswered questions about its specific biological functions define a clear path for future research and discovery.
Structure
3D Structure
Properties
CAS No. |
651769-37-8 |
|---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H17N5O/c20-14(15-12-4-2-1-3-5-12)11-8-6-10(7-9-11)13-16-18-19-17-13/h6-9,12H,1-5H2,(H,15,20)(H,16,17,18,19) |
InChI Key |
UYSUKXXMCAIYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for N Cyclohexyl 4 2h Tetrazol 5 Yl Benzamide and Its Analogs
Strategic Approaches to the Synthesis of the N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide Scaffold
The synthesis of the this compound core structure can be approached through several strategic routes. These strategies typically involve the sequential or convergent assembly of its three primary components: the benzamide (B126) linkage, the tetrazole ring, and the cyclohexyl substituent. The chosen pathway often depends on the availability of starting materials, desired yield, and scalability.
Construction of the Benzamide Moiety
The formation of the amide bond is a fundamental step in the synthesis of the target scaffold. This transformation is typically achieved by coupling a benzoic acid derivative with cyclohexylamine.
A common and direct method involves the reaction of benzoyl chloride with cyclohexylamine, often in the presence of a base like triethanolamine or triethylamine in a solvent such as dichloromethane. nih.gov Alternatively, a carboxylic acid, such as 4-cyanobenzoic acid or 4-(2H-tetrazol-5-yl)benzoic acid, can be activated and then reacted with cyclohexylamine. This activation is frequently accomplished using peptide coupling reagents. The reaction is mediated by reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
| Coupling Reagent Class | Examples | General Conditions |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Typically used with an additive like HOBt or DMAP in an aprotic solvent (e.g., DMF, DCM) at room temperature. |
| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Used in the presence of a non-nucleophilic base (e.g., DIPEA) in polar aprotic solvents. |
| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | The carboxylic acid is first converted to an acyl chloride, which is then reacted with the amine, often with a base to scavenge HCl. |
| Triphenylphosphine-Iodine System | PPh₃ / I₂ | A versatile method for amidation where the reagents are mixed with the carboxylic acid and amine, typically in the presence of a base like triethylamine. rsc.org |
The sequence of reagent addition can be significant. For instance, in the PPh₃-I₂ system, pre-mixing triphenylphosphine, iodine, and the amine before adding the carboxylic acid and triethylamine has been shown to produce high yields. rsc.org
Incorporation of the 2H-Tetrazol-5-yl Heterocycle
The 5-substituted tetrazole ring is a key functional group, often serving as a bioisostere for a carboxylic acid. beilstein-journals.org The most prevalent method for its construction is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source.
In a typical synthetic sequence for this compound, the process would start with N-cyclohexyl-4-cyanobenzamide. This intermediate is then treated with an azide reagent to form the tetrazole ring.
Key Reagents and Conditions for Tetrazole Synthesis from Nitriles:
Azide Source : Sodium azide (NaN₃) is commonly used and cost-effective. Other sources include trimethylsilyl azide (TMSN₃) and diphenylphosphoryl azide. google.com
Catalyst/Additive : Lewis acids such as zinc chloride (ZnCl₂) or tin oxide (Bu₂SnO) can catalyze the reaction. Ammonium chloride (NH₄Cl) or triethylammonium chloride are also frequently used as proton sources in solvents like dimethylformamide (DMF).
Reaction Conditions : The reaction is typically heated, often between 80-130 °C, for several hours to drive the cycloaddition to completion.
The resulting 5-substituted tetrazole exists as a mixture of 1H and 2H tautomers in solution, with the 1H tautomer often being the predominant form. nih.gov
Introduction of the Cyclohexyl Substituent
The cyclohexyl group is incorporated into the scaffold through the use of cyclohexylamine or, in some cases, cyclohexanol, during the formation of the amide bond.
In the most straightforward approach, cyclohexylamine acts as the nucleophile that attacks an activated benzoic acid derivative (as described in section 2.1.1). The choice of cyclohexylamine provides the N-cyclohexyl functionality directly.
An alternative patented method describes the synthesis of a related compound, 5-chloro-N-cyclohexyl valeramide, by reacting 5-chlorovaleronitrile with cyclohexanol in the presence of concentrated sulfuric acid. google.com This type of reaction, known as the Ritter reaction, involves the addition of a carbocation (generated from the alcohol) to the nitrile, followed by hydrolysis to yield the N-substituted amide. A similar strategy could theoretically be applied using a cyanobenzonitrile precursor, though this is less common than the direct amidation route.
Advanced Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like tetrazole derivatives in a single step, enhancing atom economy and reducing synthesis time. nih.govrug.nl The Ugi-tetrazole four-component reaction (UT-4CR) is particularly relevant for creating scaffolds related to this compound.
The classical UT-4CR involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (HN₃, often generated in situ or from TMSN₃) to yield a 1,5-disubstituted tetrazole. nih.govrug.nl
A potential MCR pathway to an analog of the target compound could involve:
Aldehyde : 4-formylbenzoic acid derivative
Amine : Cyclohexylamine
Isocyanide : A suitable isocyanide (e.g., tert-butyl isocyanide)
Azide Source : Trimethylsilyl azide (TMSN₃)
This approach would rapidly assemble a complex tetrazole-containing structure. While this may not directly yield the parent compound with an unsubstituted tetrazole nitrogen, it provides a versatile platform for creating a library of diverse derivatives. beilstein-journals.org The use of a cleavable isocyanide, such as 4-hydroxyl-3,5-di-tert-butyl benzyl isocyanide, has been developed to allow for subsequent removal of the N-substituent, yielding the 5-substituted 1H-tetrazole scaffold. rug.nl
Synthetic Diversification Strategies for this compound Derivatives
Once the core scaffold is synthesized, further modifications can be made to explore the structure-activity relationship and optimize the compound's properties.
Modifications on the Benzamide Ring
The central benzamide ring serves as a template for further functionalization, most commonly through electrophilic aromatic substitution reactions. The directing effects of the two substituents—the N-cyclohexylcarboxamide group and the tetrazole ring—govern the position of new incoming groups.
The N-cyclohexylcarboxamide group is an ortho-, para-directing and activating group.
The 5-tetrazolyl group is generally considered an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.
The interplay between these two groups dictates the regioselectivity of substitution. The positions ortho to the activating amide group (and meta to the deactivating tetrazole group) are the most likely sites for substitution.
| Reaction Type | Reagents | Potential Products | Comments |
| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro (-NO₂) group, likely at the 3- or 5-position of the benzamide ring. | The nitro group can be subsequently reduced to an amino group, providing a handle for further diversification. |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Introduction of a bromo (-Br) or chloro (-Cl) substituent, likely at the 3- or 5-position. | Halogen substituents can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon bonds. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Introduction of an acyl (-COR) group. | This reaction may be challenging due to the deactivating nature of the tetrazole ring. |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group. | The reaction conditions are harsh and may affect other functional groups. |
These diversification strategies allow for the fine-tuning of the molecule's electronic and steric properties, enabling the exploration of a broad chemical space around the central this compound scaffold.
Alterations to the Cyclohexyl Ring
The cyclohexyl group of this compound presents a modifiable scaffold for the synthesis of analogs with altered physicochemical properties. Key transformations involve the introduction of functional groups through oxidation and hydroxylation reactions.
Oxidation of the Cyclohexyl Ring:
The saturated cyclohexyl ring can undergo oxidation to introduce carbonyl functionalities, primarily yielding cyclohexanone and cyclohexanol derivatives. This transformation is often achieved using various oxidizing agents. For instance, the oxidation of a cyclohexane ring can be carried out in the liquid phase using air or other oxidants in the presence of metal catalysts. nih.govresearchgate.net A common industrial process for cyclohexane oxidation, which can be adapted for laboratory-scale synthesis of analogs, involves the use of cobalt and manganese salts as catalysts. nih.gov
Another approach involves the use of tert-butyl hydroperoxide as an oxidant in the presence of a platinum-based catalyst, which can selectively yield cyclohexanol and cyclohexanone. ias.ac.in These reactions typically proceed through a cyclohexyl hydroperoxide intermediate. researchgate.net The introduction of a ketone or hydroxyl group on the cyclohexyl ring can significantly impact the compound's polarity and potential for further functionalization.
Hydroxylation of the Cyclohexyl Ring:
The introduction of hydroxyl groups onto the cyclohexyl ring can be achieved through various methods, including biocatalytic approaches. Cytochrome P450 enzymes, for example, are known to selectively hydroxylate C-H bonds in cycloalkyl rings. nih.gov This enzymatic approach offers a high degree of regioselectivity, which can be advantageous for creating specific hydroxylated analogs. Aromatic hydroxylation is a common metabolic reaction for many drugs containing phenyl groups, and similar enzymatic systems can be explored for the hydroxylation of the cycloalkane ring. nih.govalmerja.comiunajaf.edu.iq The resulting hydroxylated derivatives can serve as handles for further chemical modifications, such as esterification or etherification, to generate a diverse library of analogs.
Table 1: Potential Alterations to the Cyclohexyl Ring
| Transformation | Reagents and Conditions (Illustrative) | Potential Product |
| Oxidation to Ketone/Alcohol | O₂, Co(II)/Mn(II) salts, elevated temperature and pressure | N-(4-oxocyclohexyl)-4-(2H-tetrazol-5-yl)benzamide / N-(hydroxycyclohexyl)-4-(2H-tetrazol-5-yl)benzamide |
| Biocatalytic Hydroxylation | Cytochrome P450 enzymes | N-(hydroxycyclohexyl)-4-(2H-tetrazol-5-yl)benzamide |
Derivatization of the Tetrazole Moiety
The tetrazole ring in this compound is a versatile functional group that can undergo various chemical transformations, most notably alkylation and acylation, to yield a range of derivatives.
N-Alkylation of the Tetrazole Ring:
Alkylation of the 5-substituted 1H-tetrazole ring can result in the formation of two regioisomers: the N-1 and N-2 substituted products. researchgate.net The ratio of these isomers is influenced by the reaction conditions, including the nature of the alkylating agent, the base used, and the solvent. researchgate.netmdpi.com
Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate. researchgate.netmdpi.com The Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate, is another effective method for the N-alkylation of tetrazoles and can be superior for introducing secondary alkyl groups. tandfonline.comtandfonline.com Mechanochemical conditions have also been explored for regioselective N-2 alkylation of tetrazoles with phenacyl halides. acs.org Diazotization of aliphatic amines offers another route for the preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgrsc.org
The choice of alkylation strategy can significantly impact the regioselectivity of the reaction. For instance, the alkylation of 5-nitrotetrazole salts with alkyl halides or sulfates predominantly yields N(2) regioisomers. researchgate.net
N-Acylation of the Tetrazole Ring:
The tetrazole ring can also undergo acylation. In the gas phase, 5-substituted tetrazoles have been shown to react with acyl ions, leading to the formation of an N-acylated intermediate. nih.gov This intermediate can then rearrange, for example, to form oxadiazole derivatives. While less common than alkylation in solution-phase synthesis for creating stable analogs, acylation represents a potential pathway for further functionalization or for the synthesis of other heterocyclic systems.
Table 2: Potential Derivatizations of the Tetrazole Moiety
| Derivatization | Reagents and Conditions (Illustrative) | Potential Products |
| N-Alkylation | Alkyl halide, K₂CO₃, Acetone | N-cyclohexyl-4-(1-alkyl-1H-tetrazol-5-yl)benzamide and N-cyclohexyl-4-(2-alkyl-2H-tetrazol-5-yl)benzamide |
| Mitsunobu Alkylation | Alcohol, PPh₃, DIAD | N-cyclohexyl-4-(1-alkyl-1H-tetrazol-5-yl)benzamide and N-cyclohexyl-4-(2-alkyl-2H-tetrazol-5-yl)benzamide |
| N-Acylation | Acylating agent (e.g., acyl chloride) | N-cyclohexyl-4-(1-acyl-1H-tetrazol-5-yl)benzamide and/or N-cyclohexyl-4-(2-acyl-2H-tetrazol-5-yl)benzamide |
Purification and Analytical Characterization Techniques in Research Synthesis
The successful synthesis of this compound and its analogs requires robust purification and analytical methods to ensure the identity and purity of the final compounds.
Purification Techniques:
Recrystallization: This is a primary and highly effective technique for the purification of solid organic compounds like amides. researchgate.netsavemyexams.comillinois.eduucalgary.ca The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. savemyexams.comucalgary.ca The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the purified compound crystallizes out, leaving the more soluble impurities in the mother liquor. savemyexams.comucalgary.ca Common solvents for the recrystallization of amides include ethanol, acetone, and acetonitrile (B52724). researchgate.net
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard purification method. rsc.org A suitable eluent system, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is used to separate the components based on their differential adsorption to the stationary phase.
Analytical Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of this compound and its derivatives.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For N-substituted benzamides, the chemical shifts of the aromatic and amide protons can be influenced by substituents on the benzene (B151609) ring. publish.csiro.aupublish.csiro.au In ortho-substituted N-methoxy-N-methyl benzamides, broadening of the N-methoxy and N-methyl signals can be observed due to the presence of rotamers. semanticscholar.orgniscpr.res.in
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. For 1-substituted tetrazole derivatives, the chemical shift of the tetrazole carbon is a key diagnostic signal. acgpubs.org The chemical shift of the tetrazole carbon can also help distinguish between N-1 and N-2 isomers, with the C5 signal of 2,5-disubstituted tetrazoles typically being deshielded compared to the 1,5-disubstituted isomers. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, which aids in confirming their identity.
Electron Ionization (EI-MS): The fragmentation patterns of 5-substituted tetrazoles in EI-MS can be complex and are influenced by the nature of the substituents. nih.gov
Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique. For 5-substituted 1H-tetrazole derivatives, characteristic fragmentation in positive ion mode often involves the elimination of HN₃, while in negative ion mode, the loss of N₂ is typically observed. lifesciencesite.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds and for separating mixtures of isomers. researchgate.netugm.ac.id A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve optimal separation. HPLC is also a validated method for determining the assay and purity of related tetrazole-containing pharmaceutical intermediates. ijrpc.com
Structure Activity Relationship Sar Studies and Rational Molecular Design of N Cyclohexyl 4 2h Tetrazol 5 Yl Benzamide Analogues
Dissecting the Contribution of the Tetrazole Ring to Biological Activity
The tetrazole ring is a key pharmacophore in modern drug design, largely due to its unique physicochemical properties that allow it to act as a reliable substitute for other functional groups. nih.govresearchgate.net
In medicinal chemistry, the 5-substituted 1H-tetrazole is the most prominent and frequently utilized bioisostere for a carboxylic acid. openaccessjournals.com This substitution is a cornerstone of rational drug design, intended to enhance a molecule's drug-like properties. nih.gov Bioisosteres are functional groups that possess similar spatial and electronic characteristics, allowing them to interact with the same biological target and elicit a similar response.
The tetrazole ring mimics the carboxylic acid group in several ways. Both are acidic, with comparable pKa values, and can exist as anions at physiological pH, enabling them to form crucial ionic interactions or hydrogen bonds with receptors. cambridgemedchemconsulting.com However, the tetrazole ring offers distinct advantages. It is generally more metabolically stable than a carboxylic acid, which can be susceptible to biological transformations in the liver. tandfonline.com Furthermore, the tetrazole group is more lipophilic than the corresponding carboxylate, which can improve a compound's ability to cross biological membranes, potentially leading to better bioavailability. nih.govopenaccessjournals.com The planar, aromatic nature of the tetrazole ring also provides a rigid scaffold that can help to fix the pharmacophore in a conformation favorable for binding. evitachem.com
Below is a table comparing the key physicochemical properties of a carboxylic acid group and a tetrazole ring.
Table 1: Physicochemical Properties of Carboxylic Acid vs. Tetrazole Bioisosteres
| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Implication for Drug Design |
|---|---|---|---|
| pKa | ~4.5 | ~4.5 | Similar acidity allows for comparable ionic interactions with biological targets. cambridgemedchemconsulting.com |
| Geometry | Planar | Planar | Provides a rigid scaffold for predictable interactions. |
| Lipophilicity (logP) | Lower | Higher | Increased lipophilicity can enhance membrane permeability and bioavailability. openaccessjournals.com |
| Metabolic Stability | Susceptible to reduction and conjugation | Generally high | Resists metabolic degradation, potentially leading to a longer duration of action. tandfonline.com |
| Hydrogen Bonding | 1 H-bond donor, 2 H-bond acceptors | 1 H-bond donor, 3-4 H-bond acceptors | Offers a different and potentially more extensive network of interactions with the target. |
| Size | Smaller | Larger | Requires sufficient space in the receptor's active site for accommodation. cambridgemedchemconsulting.com |
This table is interactive. Users can sort columns to compare properties.
5-Substituted tetrazoles can exist as two distinct tautomers: the 1H- and 2H-forms. nih.gov These tautomers are constitutional isomers that readily interconvert, and the position of the proton on the nitrogen ring significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities. researchgate.net
Influence of the N-cyclohexyl and Benzamide (B126) Moieties on Compound Efficacy and Selectivity
The N-cyclohexyl group is a bulky, lipophilic moiety that plays a significant role in how the molecule fits into the binding pocket of a receptor. evitachem.com This group is not planar and primarily adopts a stable "chair" conformation. The connection to the benzamide nitrogen can be either axial or equatorial, and this conformational preference can have a profound impact on biological activity.
Studies on related N-substituted cyclohexylamides have shown that the orientation of substituents is critical for receptor binding. nih.govnih.gov An equatorial position is generally less sterically hindered and is often the preferred conformation for optimal interaction. The cyclohexyl group itself typically interacts with hydrophobic pockets within the receptor. The defined, rigid conformation of the chair form ensures that the molecule presents a consistent shape to the binding site, which is a key factor for achieving high affinity and selectivity. nih.gov
The central benzamide moiety acts as a rigid linker, positioning the tetrazole and cyclohexyl groups in a specific spatial orientation. evitachem.com The amide bond itself is predominantly in a trans configuration and can participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor. evitachem.com
Modifying the benzene (B151609) ring with various substituents can fine-tune the molecule's properties through electronic and steric effects. youtube.com
Electronic Effects: Adding electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methyl, methoxy) to the phenyl ring alters the electron density of the entire system. This can influence the acidity of the tetrazole ring and the hydrogen bond accepting strength of the amide carbonyl, thereby modulating binding affinity. nih.gov
Steric Effects: The size and position of substituents on the benzene ring can directly impact receptor binding. youtube.com A bulky substituent may cause steric hindrance, preventing the molecule from fitting into a narrow binding pocket. Conversely, a well-placed substituent could establish additional favorable van der Waals interactions, enhancing potency. The placement of substituents can also be used to direct the molecule into a specific orientation within the binding site, which is a common strategy for improving selectivity. nih.gov
Rational Design Principles for Optimizing N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide Derivatives
Based on SAR principles, a rational approach to optimizing this compound would involve systematic modifications to its three main components.
Tetrazole Ring Modification: While the tetrazole is an effective carboxylic acid bioisostere, its properties can be fine-tuned. Replacing it with other acidic heterocycles, such as a 5-oxo-1,2,4-oxadiazole or a 1-hydroxypyrazole, could alter the acidity and lipophilicity, potentially improving membrane permeability and oral bioavailability. openaccessjournals.comcambridgemedchemconsulting.com
Cyclohexyl Group Exploration: The hydrophobic pocket that binds the cyclohexyl ring could be further explored. SAR studies could involve synthesizing analogues with different cycloalkyl groups (e.g., cyclopentyl, cycloheptyl, cyclooctyl) to determine the optimal size and shape for this pocket. Additionally, adding small polar or non-polar substituents to the cyclohexyl ring could probe for additional interactions.
Benzamide Scaffold Substitution: A library of analogues with diverse substituents on the benzamide phenyl ring should be synthesized to map the electronic and steric requirements of the receptor. researchgate.net This could involve testing small, large, electron-donating, and electron-withdrawing groups at the positions ortho- and meta- to the amide linkage to identify substitutions that enhance potency or selectivity.
By systematically applying these design principles, it is possible to develop new analogues of this compound with improved pharmacological profiles.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Structure |
|---|---|
| This compound | C₁₄H₁₇N₅O |
| Carboxylic Acid | R-COOH |
| 1H-Tetrazole | R-CN₄H |
| 5-oxo-1,2,4-oxadiazole | Heterocyclic ring |
| 1-hydroxypyrazole | Heterocyclic ring |
| Cyclopentyl group | C₅H₉- |
| Cycloheptyl group | C₇H₁₃- |
Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of the biological target, ligand-based drug design becomes an invaluable tool. nih.gov This approach leverages the information from a set of molecules known to be active to develop a model that predicts the activity of new, untested compounds.
For analogues of this compound, this would typically involve:
Assembling a Dataset: A collection of analogues with their corresponding biological activities is compiled.
Feature Analysis: The common structural features (pharmacophores) essential for activity are identified. For this class of compounds, key features would likely include a hydrogen bond donor/acceptor (from the tetrazole and amide), a hydrophobic region (the cyclohexyl group), and an aromatic ring. evitachem.com
Model Generation: A predictive model, often a pharmacophore or QSAR model, is built based on these features.
This approach allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov
Structure-Based Drug Design Approaches
When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) offers a more direct path to novel drug candidates. nih.govnih.gov This method involves designing molecules that can fit geometrically and energetically into the binding site of the target.
For a target of this compound, the process would be:
Target Identification and Validation: The specific protein that the compound interacts with is identified. GPR35 is one such potential target for similar molecules. nih.gov
Binding Site Analysis: The 3D structure of the target's binding pocket is examined to identify key amino acid residues and interaction points.
In Silico Design: New analogues are designed on a computer to optimize interactions with the binding site, for instance, by adding functional groups that can form hydrogen bonds or hydrophobic interactions with specific residues. washington.edu
Computational Chemistry Applications in this compound Research
Computational chemistry provides a suite of tools to investigate and predict the behavior of molecules at an atomic level, offering profound insights that complement experimental research.
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov For this compound and its analogues, docking studies can predict how they fit into a receptor's binding site and identify key interactions.
For example, docking studies on benzimidazole (B57391)–thiadiazole hybrids, which share structural motifs with the target compound, have been used to predict binding modes within the active site of enzymes like lanosterol (B1674476) 14-α-demethylase. nih.gov These studies often reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. A hypothetical docking of this compound into a target like GPR35 would likely show the tetrazole ring interacting with polar residues, while the cyclohexyl group sits (B43327) in a hydrophobic pocket. evitachem.comnih.gov
Table 1: Potential Key Interactions from Molecular Docking
| Molecular Moiety | Potential Interacting Residues | Type of Interaction |
| Tetrazole Ring | Arginine, Lysine, Asparagine | Hydrogen Bonding, Salt Bridge |
| Benzamide Carbonyl | Serine, Threonine | Hydrogen Bonding |
| Cyclohexyl Group | Leucine, Valine, Isoleucine | Hydrophobic Interaction |
| Phenyl Ring | Phenylalanine, Tyrosine | π-π Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By developing a QSAR model, the activity of new, unsynthesized analogues can be predicted.
A 3D-QSAR study on benzamide analogues, for instance, developed a statistically significant model that could predict the activity of new compounds with a good correlation between experimental and predicted values. nih.gov Similarly, a QSAR model for tetrazole derivatives containing phenyloxadiazole moieties was successfully used to design new analogues with enhanced fungicidal activity. nih.gov For this compound analogues, a QSAR model could be built using descriptors that quantify their steric, electronic, and hydrophobic properties to predict their activity against a specific target.
Table 2: Example of a Generic QSAR Equation
| Equation | Parameters |
| Biological Activity = c1logP + c2HD + c3*HA + ... + C | logP: A measure of lipophilicityHD: Number of hydrogen bond donorsHA: Number of hydrogen bond acceptorsc1, c2, c3: Coefficients determined from the modelC: A constant |
Molecular Dynamics Simulations for Ligand-Target Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can simulate the movement of the ligand and protein over time. nih.gov This provides a more realistic view of the binding stability and the conformational changes that may occur upon binding.
For a complex of a this compound analogue and its target, an MD simulation could:
Assess the stability of the predicted docking pose.
Reveal the role of water molecules in the binding site.
Calculate the binding free energy, providing a more accurate estimate of binding affinity.
MD simulations have been successfully used to confirm the stability of benzamide inhibitors in the active site of the FtsZ protein and benzimidazole–thiadiazole hybrids with the CYP51 enzyme. nih.govnih.gov
Pharmacophore Generation and Virtual Screening
A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific biological target. researchgate.netnih.gov Once a pharmacophore model is generated from a set of active compounds like this compound analogues, it can be used as a 3D query to search large databases of chemical compounds for new molecules that match the pharmacophore. univie.ac.at This process is known as virtual screening.
A typical pharmacophore for this class of compounds might include:
One or two hydrogen bond acceptors.
A hydrogen bond donor.
A hydrophobic feature.
An aromatic ring. nih.gov
This approach has been effectively used to identify novel inhibitors for various targets and could be a powerful strategy for discovering new leads based on the this compound scaffold. pharmacophorejournal.com
Investigations into the Molecular Mechanisms of Action of N Cyclohexyl 4 2h Tetrazol 5 Yl Benzamide
Identification and Elucidation of Direct Molecular Targets
Detailed investigations into the direct molecular targets of N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide are not described in the currently accessible scientific literature.
Enzyme Inhibition Profiles and Kinetics
There is no publicly available information or data regarding the enzyme inhibition profiles or the kinetics of interaction between this compound and any specific enzymes. Therefore, a data table of its enzymatic inhibition could not be generated.
Receptor Binding Affinity and Functional Modulation
While it has been suggested that this compound may interact with G protein-coupled receptors, specific data on its binding affinity (such as Kd or Ki values) and functional modulation for P2X3, P2X7, 5-HT4, ABL1, ABL2, BCR-ABL1, mGluR5, NMDA, AMPA, or kainate receptors are not available in the public domain. evitachem.com Consequently, a data table summarizing these interactions cannot be constructed.
Nucleic Acid Interaction Studies
There are no published studies on the interaction of this compound with nucleic acids. Information regarding its potential for DNA intercalation or other forms of nucleic acid binding is not available.
Modulation of Cellular Pathways and Processes
Specific details on how this compound modulates cellular pathways and processes have not been documented in the available literature.
Signaling Cascade Perturbations
There is no information available to delineate the specific cellular signaling cascades, such as MAPK, PI3K/Akt, or NF-κB pathways, that may be perturbed by this compound.
Cellular Proliferation and Apoptosis Induction Mechanisms
While the broader class of N-substituted benzamides has been investigated for their effects on cellular proliferation and apoptosis, specific studies detailing these mechanisms for this compound, including its effect on caspase activation or cell cycle progression, are not available.
Modulation of Inflammatory Mediators and Pathways
While direct and extensive studies on the specific modulatory effects of this compound on inflammatory mediators and pathways are not widely documented in publicly available literature, the structural characteristics of the compound provide a strong basis for postulating its likely mechanisms of action. The benzamide (B126) and tetrazole moieties are key features in many compounds known to possess anti-inflammatory properties. evitachem.comnih.gov The anti-inflammatory potential of such compounds is often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.
One of the most probable mechanisms through which this compound may exert its anti-inflammatory effects is through the inhibition of soluble epoxide hydrolase (sEH). The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory properties. nih.govnih.gov By inhibiting sEH, the levels of EETs are stabilized, leading to a reduction in inflammation. The structural features of this compound are consistent with those of known sEH inhibitors.
Furthermore, the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a well-established mechanism for many anti-inflammatory drugs. Several tetrazole-containing compounds have been designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.net These compounds have demonstrated the ability to reduce the production of pro-inflammatory prostaglandins, such as PGE2, and downregulate the expression of inflammatory cytokines like TNF-α and IL-6. nih.gov Given that this compound incorporates a tetrazole ring, a similar mechanism of action is plausible.
The potential effects of this compound and related compounds on key inflammatory markers are summarized in the table below, based on findings from studies on structurally similar molecules.
| Inflammatory Mediator/Pathway | Potential Effect of this compound (Postulated) | Reference Compound Findings |
| Soluble Epoxide Hydrolase (sEH) | Inhibition, leading to increased levels of anti-inflammatory EETs. | Various sEH inhibitors show potent inhibition. nih.govnih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibition, leading to decreased prostaglandin (B15479496) synthesis. | Tetrazole derivatives exhibit selective COX-2 inhibition. nih.govresearchgate.net |
| Prostaglandin E2 (PGE2) | Decreased production. | Tetrazole-based COX-2 inhibitors significantly reduce PGE2 levels. nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation of expression. | Tetrazole derivatives have been shown to decrease serum TNF-α. nih.gov |
| Interleukin-6 (IL-6) | Downregulation of expression. | Tetrazole-based compounds can lower IL-6 concentrations. nih.gov |
| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation. | Anti-inflammatory compounds often act by suppressing the NF-κB pathway. nih.gov |
Comparative Mechanistic Analyses with Known Pharmaceutical Agents and Related Scaffolds
To better understand the potential molecular mechanisms of this compound, a comparative analysis with known pharmaceutical agents and related chemical scaffolds is insightful. This comparison helps to contextualize its likely biological activities based on shared structural motifs.
A primary point of comparison is with established non-steroidal anti-inflammatory drugs (NSAIDs) that act as cyclooxygenase (COX) inhibitors. For instance, Celecoxib (B62257), a selective COX-2 inhibitor, features a pyrazole (B372694) ring and a sulfonamide group. Novel tetrazole-based compounds have been designed to replace the sulfonamide moiety in celecoxib with a tetrazole ring, resulting in potent and selective COX-2 inhibitors. nih.gov This suggests that this compound, with its tetrazole group, may share a similar COX-2 inhibitory mechanism.
Another important comparison is with other known soluble epoxide hydrolase (sEH) inhibitors. Many potent sEH inhibitors are urea-based compounds. nih.gov However, amide-based scaffolds are also recognized as suitable pharmacophores for sEH inhibition. The benzamide structure within this compound aligns with this class of inhibitors. The tetrazole ring, acting as a carboxylic acid bioisostere, can facilitate binding to the active site of sEH, a characteristic seen in other sEH inhibitors. evitachem.com
The following table provides a comparative overview of this compound with other relevant compounds, highlighting their structural features and primary mechanisms of action.
| Compound/Scaffold | Key Structural Features | Primary Mechanism of Action |
| This compound | Benzamide, Cyclohexyl group, Tetrazole ring | Postulated sEH and/or COX-2 inhibition. evitachem.comnih.gov |
| Celecoxib | Pyrazole ring, Sulfonamide group | Selective COX-2 inhibition. nih.gov |
| Urea-based sEH inhibitors (e.g., t-AUCB) | Urea core, Adamantyl group | Potent sEH inhibition. nih.gov |
| Tetrazole-containing COX-2 inhibitors | Tetrazole ring, various central moieties | Selective COX-2 inhibition. nih.govresearchgate.net |
| Benzamide-containing compounds | Benzamide core | Varied, including anti-inflammatory properties. nih.gov |
This comparative analysis underscores the likelihood that this compound functions through established anti-inflammatory pathways, primarily by targeting enzymes like sEH and COX-2. The specific potency and selectivity of its actions would, however, require direct experimental validation.
Preclinical Biological Evaluation of N Cyclohexyl 4 2h Tetrazol 5 Yl Benzamide in Advanced Research Models
In Vitro Biological Assays for Functional Activity and Efficacy
In vitro assays are essential for the initial characterization of a compound's biological activity at the cellular and molecular level. These assays provide foundational data on efficacy, potency, and mechanism of action before advancing to more complex biological systems.
Publicly available research has not detailed specific outcomes for N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide in cell-based functional assays such as calcium mobilization FLIPR (Fluorometric Imaging Plate Reader) assays.
These assays are high-throughput methods used to measure changes in intracellular calcium concentration, which is a key second messenger in many signal transduction pathways, particularly those initiated by G-protein coupled receptors (GPCRs). nih.govnih.gov The assay utilizes a calcium-sensitive fluorescent dye that is loaded into cells. nih.govnih.gov Activation of certain GPCRs leads to a rapid increase in intracellular calcium, which is detected as a change in fluorescence intensity by the FLIPR instrument. nih.gov Given that this compound is designed as a potential modulator of GPCRs, a FLIPR assay would be a primary screening tool to determine if the compound acts as an agonist or antagonist at specific receptor targets. evitachem.com
Table 1: Illustrative Data from a Ca2+ Mobilization FLIPR Assay
| Compound | Target Receptor | Assay Type | Activity | EC₅₀ / IC₅₀ (nM) |
|---|---|---|---|---|
| This compound | Hypothetical GPCR Target | Agonist Mode | Data Not Available | Data Not Available |
Specific data regarding the effect of this compound on enzyme activity or its potential as an enzyme inhibitor are not available in published literature.
Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of a specific enzyme target. The tetrazole group within this compound is a bioisostere of a carboxylic acid, a functional group known to interact with the active sites of many enzymes, such as proteases and metalloenzymes. evitachem.com Therefore, this compound could theoretically be evaluated for inhibitory activity against a range of enzymes where such an interaction is critical for catalysis. The assay would typically involve incubating the enzyme with its substrate and varying concentrations of the test compound to determine the concentration required to inhibit enzyme activity by 50% (IC₅₀).
Table 2: Illustrative Data from an Enzyme Inhibition Assay
| Compound | Target Enzyme | Inhibition (%) at 10 µM | IC₅₀ (µM) |
|---|
While this compound is considered a model compound for studying GPCR-ligand interactions, specific data from receptor binding and functional assays have not been publicly reported. evitachem.com
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand known to bind to the receptor of interest. The test compound is introduced at various concentrations to compete with the radioligand, and the displacement is measured to calculate the binding affinity (Ki). Functional assays, on the other hand, assess the cellular response following receptor binding, determining whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator. For a compound like this compound, these assays would be crucial to identify its primary molecular target and functional effect. evitachem.com
Table 3: Illustrative Data from Receptor Binding and Functional Assays
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Efficacy (% of control) |
|---|
There is no published evidence to suggest that this compound has been evaluated for its antimicrobial activity.
Determining the antimicrobial spectrum and potency involves testing a compound against a panel of clinically relevant microorganisms, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate S. aureus (VISA), Vancomycin-resistant S. aureus (VRSA), and Vancomycin-resistant Enterococci (VRE). The primary metric for potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. While some benzamide (B126) derivatives have shown antibacterial properties, the specific activity of this compound remains uncharacterized.
Table 4: Illustrative Antimicrobial Potency (MIC in µg/mL)
| Compound | MRSA | VISA | VRSA | VRE |
|---|
Screening results for the antiviral activity of this compound, specifically against viruses such as influenza A (H1N1), have not been reported in the scientific literature.
Antiviral activity screening typically involves cell-based assays where host cells are infected with a virus and then treated with the test compound. The efficacy of the compound is measured by its ability to inhibit viral replication, often quantified by a reduction in viral protein expression or cytopathic effect. The 50% effective concentration (EC₅₀) is a standard measure of a compound's potency. While some related benzoic acid derivatives have demonstrated activity against the influenza virus, the antiviral potential of this compound is currently unknown.
Table 5: Illustrative Antiviral Activity Data
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|
In Vivo Efficacy Studies in Non-Human Animal Models
Comprehensive searches of scientific databases and literature indicate that this compound has not been the subject of published in vivo efficacy studies in non-human animal models.
In vivo studies are a critical step in preclinical development, designed to evaluate a compound's efficacy and biological effects within a living organism. These studies utilize established animal models of disease to determine if the in vitro activity of a compound translates into a therapeutic effect. For a compound like this compound, potential in vivo studies would depend on its confirmed in vitro activity. For instance, if it showed potent antagonist activity at a receptor implicated in pain, it would be tested in animal models of inflammatory or neuropathic pain. Such studies are essential for establishing proof-of-concept before any consideration for clinical development.
Table 6: Illustrative Data from an In Vivo Efficacy Study
| Compound | Animal Model | Efficacy Endpoint | Result |
|---|
Table 7: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Oseltamivir |
| Risperidone |
| Serotonin |
| Dopamine |
| Haloperidol |
| Valsartan |
| Vancomycin |
| Linezolid |
Inflammation and Pain Models (e.g., rat inflammatory model, acetic acid induced writhing test)
A comprehensive review of published scientific literature and databases reveals a lack of specific studies evaluating the anti-inflammatory and analgesic properties of This compound in established preclinical models such as the rat inflammatory model or the acetic acid-induced writhing test. While the broader class of tetrazole-containing compounds has been investigated for anti-inflammatory and analgesic effects, no direct experimental data for this specific molecule could be retrieved. eurekaselect.com
| Model | Species | Key Findings for this compound |
|---|---|---|
| Rat Inflammatory Model | Rat | Data not available |
| Acetic Acid Induced Writhing Test | Mouse | Data not available |
Infection Models (e.g., murine wound infection models)
There is currently no publicly available research data on the evaluation of This compound in preclinical infection models, such as murine wound infection models. Although some tetrazole derivatives have been explored for antimicrobial properties, the efficacy of this particular compound against bacterial or other microbial infections has not been reported in the scientific literature. evitachem.com
| Model | Species | Key Findings for this compound |
|---|---|---|
| Murine Wound Infection Model | Mouse | Data not available |
Cancer Models (e.g., xenograft models, in vivo tumor growth inhibition)
Specific preclinical studies on the anticancer effects of This compound in xenograft models or other in vivo tumor growth inhibition assays are not available in the current body of scientific literature. While related benzamide and tetrazole derivatives have been investigated for their antiproliferative and anticancer activities, no such data has been published for the specific compound .
| Model | Species | Key Findings for this compound |
|---|---|---|
| Xenograft Models | - | Data not available |
| In Vivo Tumor Growth Inhibition | - | Data not available |
Neurological and CNS-Related Models (e.g., neuro-inflammation, anticonvulsant activity)
An extensive search of scientific databases indicates that This compound has not been specifically evaluated in preclinical models of neurological and CNS-related disorders, including models of neuro-inflammation or for anticonvulsant activity. While other structurally related compounds, such as certain benzamides and tetrazole derivatives, have been assessed for such properties, there is no direct experimental evidence for the activity of this compound in these models. nih.gov
| Model | Species | Key Findings for this compound |
|---|---|---|
| Neuro-inflammation Models | - | Data not available |
| Anticonvulsant Activity Models | - | Data not available |
Parasitic Disease Models (e.g., Plasmodium yoelii)
There is no available scientific literature detailing the evaluation of This compound in preclinical models of parasitic diseases, including infections with Plasmodium yoelii.
| Model | Species | Key Findings for this compound |
|---|---|---|
| Plasmodium yoelii | - | Data not available |
Target Engagement and Receptor Occupancy Studies in Preclinical Species
The molecular structure of This compound , which integrates a tetrazole ring as a carboxylic acid bioisostere and a conformationally constrained N-cyclohexylbenzamide core, suggests its potential as a ligand for G protein-coupled receptors (GPCRs). evitachem.com It has been proposed that this compound could be a useful tool for studying GPCR-ligand interactions. evitachem.com However, to date, there are no published studies that provide specific data on target engagement or receptor occupancy for This compound in any preclinical species. Therefore, its specific molecular targets and in vivo receptor binding characteristics remain to be experimentally determined.
Exploration of Potential Therapeutic Research Applications Based on Mechanism of Action
Advancements in Antimicrobial Research (Bactericidal, Bacteriostatic, Antifungal)
While direct studies on N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide's antimicrobial properties are not extensively documented, research into structurally similar compounds provides a strong basis for its potential in this field. The tetrazole ring is a key component in several antimicrobial drugs. researchgate.net
Bactericidal and Bacteriostatic Activity: Research has demonstrated that various benzamide (B126) and tetrazole derivatives possess significant antibacterial capabilities. For instance, certain halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, which are structurally related to the title compound, exhibit potent bacteriostatic effects. nih.goveurekaselect.com These compounds have shown efficacy against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL to 1 µg/mL. nih.goveurekaselect.com In a separate study, a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides demonstrated bactericidal activity against MRSA isolates. nih.gov
Antifungal Activity: The structural elements of this compound are also found in compounds with notable antifungal properties. Studies on benzamide derivatives containing a triazole moiety (a related azole ring) have shown them to be effective against various phytopathogenic fungi. evitachem.com One compound in this class, 6h, showed superior activity against Alternaria alternata than the commercial fungicide myclobutanil. evitachem.com Furthermore, research into 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives confirmed strong antifungal activity against Candida albicans and Candida glabrata. researchgate.net
Table 1: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Type of Activity | Pathogens Targeted | Reference |
|---|---|---|---|
| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides | Bacteriostatic | MRSA, VRE | nih.goveurekaselect.com |
| 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Bactericidal | MRSA | nih.gov |
| N-[...triazol-1-yl...butyl]benzamide derivatives | Antifungal | Alternaria alternata, Alternaria solani | evitachem.com |
| 4-phenyl/cyclohexyl-...-triazole derivatives | Antifungal | Candida albicans, Candida glabrata | researchgate.net |
A critical challenge in antimicrobial therapy is the rise of drug-resistant pathogens. researchgate.net Compounds structurally similar to this compound are being investigated for their potential to overcome these resistance mechanisms.
One promising finding is the low propensity for resistance development. In laboratory studies, MRSA did not develop resistance to an N-(1,3,4-oxadiazol-2-yl)benzamide analog known as F6, in contrast to the rapid resistance developed against ciprofloxacin. nih.gov The mechanism for this appears to be multi-targeted; these compounds can disrupt several essential bacterial processes simultaneously, including menaquinone biosynthesis and the function of proteins like DnaX and Pol IIIC. eurekaselect.com They have also been shown to depolarize bacterial membranes, a mechanism that can lead to rapid bacterial cell death and is less prone to resistance development. eurekaselect.com
Another approach involves targeting fundamental bacterial enzymes. Research into tetrazole-imide hybrids suggests they may function by inhibiting bacterial DNA topoisomerase IV and gyrase, which are validated targets for antibiotics. researchgate.net By utilizing novel scaffolds to inhibit these crucial enzymes, such compounds could form the basis for new antibiotics effective against resistant strains. researchgate.net
Innovations in Anticancer Research (Inhibition of specific oncogenic kinases, cell cycle disruption)
The tetrazole ring is a privileged pharmacophore in the design of novel anticancer agents. nih.goveurekaselect.com This is due to its metabolic stability and its ability to act as a bioisostere of a carboxylic acid group, facilitating interactions with various biological targets. nih.govresearchgate.net
Research has shown that tetrazole derivatives can induce anticancer effects through multiple mechanisms. researchgate.net One key mechanism is the disruption of the cell cycle. nih.gov A family of tetrazole-based tubulin inhibitors was found to arrest cancer cells in the G2/M phase of the cell cycle, leading to the induction of apoptosis (programmed cell death). nih.gov These compounds were particularly effective against glioblastoma multiforme (GBM) cells. nih.gov Similarly, benzamide analogues incorporating a cyclohepta[b]thiophene scaffold have also been shown to induce G2/M cell cycle arrest and activate caspases 3, 8, and 9, which are key executioners of apoptosis. nih.gov
Furthermore, related heterocyclic structures are known to inhibit key signaling pathways that drive cancer proliferation. nih.gov Benzodiazine derivatives, for example, can function as multi-targeted treatments by interfering with pathways such as the PI3K/AKT/mTOR and MAPK signaling cascades. nih.gov The ability of tetrazole-containing compounds to inhibit protein kinases and downregulate proteins like Ki-67, which is associated with cell proliferation, further highlights their potential in oncology research. researchgate.net
Table 2: Potential Anticancer Mechanisms of Related Tetrazole and Benzamide Derivatives
| Mechanism of Action | Specific Target/Process | Compound Class | Reference |
|---|---|---|---|
| Cell Cycle Disruption | G2/M Phase Arrest | Tetrazole-based tubulin inhibitors, Benzamide analogues | nih.govnih.gov |
| Induction of Apoptosis | Activation of Caspases 3, 8, 9 | Benzamide analogues | nih.gov |
| Kinase Inhibition | PI3K/AKT/mTOR, MAPK pathways | Benzodiazine derivatives | nih.gov |
| Inhibition of Proliferation | Downregulation of Ki-67 | Tetrazole derivatives | researchgate.net |
Development of Anti-inflammatory and Immunomodulatory Research Agents
Both tetrazole and benzimidazole (B57391) heterocycles are known individually to possess anti-inflammatory activity. nih.gov This has prompted research into hybrid molecules that link these two structures, with promising results. nih.gov In studies using the carrageenan-induced paw oedema model in rats, a standard method for screening anti-inflammatory drugs, certain novel benzimidazole-linked tetrazole derivatives exhibited anti-inflammatory effects comparable to the standard drug diclofenac. nih.gov
Other tetrazole derivatives have also shown potent anti-inflammatory activity in similar models. nih.gov The mechanism often involves the modulation of inflammatory pathways, and the tetrazole moiety is considered a key contributor to this activity. nih.gov Given that this compound contains this essential tetrazole ring, it represents a candidate for further investigation as a potential anti-inflammatory agent. evitachem.com
Contributions to Neurological and Central Nervous System Disorder Research
The unique chemical properties of the tetrazole ring make it a versatile scaffold for managing neurological disorders. nih.gov Research in this area is exploring the potential of tetrazole derivatives to offer neuroprotection and modulate neurotransmitter systems. nih.govmdpi.com
A primary mechanism for neuroprotection involves mitigating excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters leads to neuronal damage. This is implicated in conditions like epilepsy and Alzheimer's disease. mdpi.com Thiazole-carboxamide derivatives, which share a core amide structure with the title compound, have been identified as potent negative allosteric modulators of AMPA receptors. mdpi.com By enhancing the deactivation rates of these receptors, the compounds reduce excessive excitatory signaling, which is a promising strategy for neuroprotection. mdpi.com
The balance between excitatory and inhibitory neurotransmission is crucial for proper neuronal function, and its disruption is a hallmark of many neurological diseases. mdpi.com As mentioned, thiazole-carboxamide derivatives have shown the ability to modulate AMPA receptors, which are critical for mediating excitatory neurotransmission. mdpi.com Specifically, they act as negative allosteric modulators, effectively dampening the receptor's response to the excitatory neurotransmitter glutamate. mdpi.com This modulation of the excitatory system suggests that compounds like this compound, which integrate key pharmacophores, could be valuable tools in research aimed at correcting imbalances in neurotransmitter systems underlying neurological disorders. evitachem.comnih.gov
Emerging Potential in Antiviral Research
While direct antiviral studies on This compound are not extensively documented, its core structure as a benzamide derivative places it within a class of compounds demonstrating significant and varied antiviral potential. Research into related benzamide molecules has revealed multiple mechanisms through which they can inhibit viral replication, suggesting that this compound could be a valuable scaffold for future antiviral drug discovery.
One key area of investigation is the inhibition of viral entry and replication processes. For instance, a series of N-phenylbenzamide derivatives has been identified as effective inhibitors of Enterovirus 71 (EV 71). mdpi.com Within this series, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed activity against several EV 71 strains at low micromolar concentrations. mdpi.com Further research has identified a benzamide derivative, named AH0109, which exhibits potent activity against HIV-1 by impairing both reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov This dual-action mechanism makes it effective even against HIV-1 strains that are resistant to common antiretroviral drugs. nih.govnih.gov
Another promising antiviral strategy involving benzamide derivatives is the targeting of host or viral enzymes essential for the viral life cycle. A study on 4-(2-nitrophenoxy)benzamide (B2917254) derivatives found that they can act as inhibitors of deubiquitinase (DUB) enzymes. researchgate.net Many viruses, including Adenovirus, HSV-1, and coxsackievirus, rely on these enzymes to promote their replication and evade host immune responses. researchgate.net The inhibition of DUBs by these benzamide compounds resulted in strong antiviral activity against these viruses in vitro. researchgate.net Additionally, functionalized benzamide derivatives are being explored as inhibitors of pregenomic RNA encapsidation, a critical step in the life cycle of the Hepatitis B virus (HBV). google.com
The diverse antiviral mechanisms exhibited by various benzamide compounds are summarized in the table below.
| Benzamide Derivative Class | Target Virus | Mechanism of Action | Reference |
| N-phenylbenzamides | Enterovirus 71 (EV 71) | Inhibition of viral replication | mdpi.com |
| AH0109 (a morphinan (B1239233) derivative) | HIV-1 | Inhibition of reverse transcription and viral cDNA nuclear import | nih.govnih.gov |
| 4-(2-nitrophenoxy)benzamides | Adenovirus, HSV-1, Coxsackievirus | Inhibition of deubiquitinase (DUB) enzymes | researchgate.net |
| Functionalized benzamides | Hepatitis B Virus (HBV) | Inhibition of pregenomic RNA encapsidation | google.com |
Given these findings, the this compound structure, which combines a benzamide core with a tetrazole ring known to be a bioisostere for carboxylic acids, presents an intriguing candidate for future antiviral screening and development. evitachem.com
Diverse Research Applications (e.g., hypoglycemic, antiparasitic, thrombolytic, anticoagulant)
The unique combination of a benzamide group and a tetrazole ring in This compound suggests a broad potential for therapeutic applications, particularly in metabolic diseases.
Hypoglycemic Research
The potential of this compound in hypoglycemic research is strongly suggested by studies on both of its key structural components.
The tetrazole moiety is a well-established pharmacophore in the design of antidiabetic agents. nih.gov Tetrazole derivatives have been shown to act on a wide array of targets to achieve glucose-lowering effects. These targets include:
Peroxisome Proliferator-Activated Receptors (PPARs): Tetrazole-containing compounds have been developed as potent agonists for PPARγ and dual agonists for PPARα/γ. nih.gov
Dipeptidyl Peptidase-4 (DPP-4): This enzyme is a key target for oral antidiabetic drugs, and many inhibitors contain polynitrogen heterocyclic moieties like tetrazole. nih.gov
G Protein-Coupled Receptors (GPCRs): Novel tetrazole derivatives have shown high agonist activity for GPR119, a receptor known to be involved in glucose homeostasis. nih.gov
Similarly, the benzamide scaffold is integral to another class of investigational hypoglycemic agents: glucokinase activators (GK-As). nih.gov Glucokinase plays a crucial role in glucose sensing in pancreatic β-cells and glucose metabolism in the liver. nih.gov Benzamide derivatives have been synthesized that can activate this enzyme, thereby increasing insulin (B600854) secretion and lowering blood glucose levels. nih.gov Computational studies and structure-based drug design are actively being used to develop novel benzamide derivatives as potent GK-As for the treatment of type 2 diabetes. nih.gov
| Structural Moiety | Mechanism of Action in Diabetes | Example Target | Reference |
| Tetrazole Ring | Agonism/Inhibition of key metabolic regulators | PPARγ, DPP-4, GPR119 | nih.gov |
| Benzamide Core | Activation of glucose-sensing enzymes | Glucokinase (GK) | nih.gov |
The dual presence of these two pharmacologically relevant groups in this compound makes it a compound of high interest for research into new treatments for diabetes and other metabolic disorders.
Antiparasitic, Thrombolytic, and Anticoagulant Research
Currently, there is limited specific research documented in the available scientific literature regarding the potential of this compound or its close structural analogs in the fields of antiparasitic, thrombolytic, or anticoagulant therapies. While the broad bioactivity of benzamide and tetrazole derivatives could theoretically extend to these areas, dedicated studies to explore these specific applications have not been prominently reported.
Advanced Analytical and Biophysical Methodologies in N Cyclohexyl 4 2h Tetrazol 5 Yl Benzamide Research
Spectroscopic Techniques for Deeper Structural and Conformational Insights (NMR, MS, IR)
Spectroscopic methods are indispensable for the structural verification and conformational analysis of N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. ¹H NMR spectra would provide information on the chemical environment of protons, including those on the cyclohexyl ring, the aromatic benzamide (B126) core, and the amide N-H proton. ¹³C NMR spectra would confirm the presence of all carbon atoms, with characteristic signals for the amide carbonyl carbon and the tetrazole carbon. japsonline.com Advanced 2D NMR techniques can further elucidate the connectivity and spatial relationships between different parts of the molecule.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively establish the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further validate the structure by showing the loss of specific fragments, such as the cyclohexyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. For instance, the stretching vibration for the carbonyl group (C=O) in the benzamide linkage typically appears in the range of 1699–1601 cm⁻¹, while the N-H stretching vibration of the amide is observed above 3500 cm⁻¹. japsonline.com
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Functional Group/Atom | Expected Observation |
| ¹H NMR | Aromatic Protons | Signals typically in the δ 7-8 ppm range. |
| Cyclohexyl Protons | A complex series of signals in the δ 1-4 ppm range. | |
| Amide Proton (N-H) | A broad singlet, with chemical shift dependent on solvent and concentration. | |
| ¹³C NMR | Amide Carbonyl (C=O) | Signal around δ 165 ppm. japsonline.com |
| Tetrazole Carbon | Signal in the aromatic/heteroaromatic region. | |
| Cyclohexyl Carbons | Signals in the aliphatic region (δ 20-60 ppm). | |
| Mass Spec (MS) | Molecular Ion Peak [M+H]⁺ | Corresponds to the molecular weight + 1. |
| Infrared (IR) | Amide C=O Stretch | Strong absorption band around 1650 cm⁻¹. japsonline.com |
| Amide N-H Stretch | Absorption band around 3300 cm⁻¹. japsonline.com | |
| C-H Stretch (Aromatic/Aliphatic) | Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. |
X-ray Crystallography for Ligand-Protein Complex Structures and Conformational Analysis
X-ray crystallography is a powerful technique for obtaining a high-resolution, three-dimensional structure of a molecule. nih.gov In the context of this compound, this method can be applied to the compound itself to determine its solid-state conformation or, more importantly, to a co-crystal of the compound bound to its biological target (e.g., an enzyme or receptor). nih.govspringernature.com
Analysis of the crystal structure of a protein-ligand complex provides a detailed view of the binding interactions. nih.govnih.gov It can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity and selectivity. For this compound, such a study would visualize how the tetrazole ring, acting as a bioisostere for a carboxylic acid, interacts with amino acid residues in the active site. evitachem.com It would also show the precise orientation of the cyclohexyl and benzamide moieties within the binding pocket. This structural information is invaluable for structure-based drug design, enabling the rational optimization of the ligand to improve its potency and other pharmacological properties. nih.gov The process generally involves co-crystallizing the protein with the ligand or soaking the ligand into pre-formed protein crystals. nih.govspringernature.com
Table 2: Information Gained from X-ray Crystallography of a Ligand-Protein Complex
| Parameter | Description | Significance in Drug Design |
| Binding Pose | The precise 3D orientation of the ligand within the protein's binding site. | Reveals which parts of the ligand interact with specific protein regions. |
| Key Interactions | Identification of specific hydrogen bonds, ionic bonds, and hydrophobic contacts. | Guides modifications to enhance binding affinity and selectivity. nih.gov |
| Conformational Changes | Changes in the protein or ligand structure upon binding. | Provides insight into the mechanism of action (e.g., activation or inhibition). |
| Solvent Structure | The position of water molecules in the binding site. | Water molecules can mediate ligand-protein interactions and offer opportunities for ligand modification. |
High-Throughput Screening (HTS) and Library Design for Derivative Discovery
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. frontiersin.org In the context of this compound, HTS would be used to screen a library of its derivatives to identify compounds with improved potency, selectivity, or other desired properties.
The design of a chemical library centered around the this compound scaffold is a key step. This involves creating a collection of related molecules by systematically modifying different parts of the parent structure. This approach, known as library design, allows for the exploration of the structure-activity relationship (SAR). For this specific compound, a library could be generated by varying the substituents on the cyclohexyl ring, replacing the cyclohexyl group with other cyclic or acyclic moieties, or modifying the substitution pattern on the benzamide's phenyl ring.
Table 3: Example of a Derivative Library Design for HTS
| Scaffold Position | Parent Group | Potential Modifications for Library | Rationale |
| Amide N-substituent | Cyclohexyl | Other cycloalkyls (e.g., cyclopentyl), branched alkyls (e.g., tert-butyl), aromatic rings (e.g., phenyl) | To explore the size and shape requirements of the hydrophobic pocket in the target protein. |
| Benzamide Ring | Unsubstituted (at other positions) | Introduction of small groups (e.g., methyl, chloro, methoxy) at various positions. | To probe for additional interaction points and modulate electronic properties. |
| Tetrazole Ring | 2H-tetrazol-5-yl | Isomers (e.g., 1H-tetrazol-5-yl), other acidic bioisosteres (e.g., carboxylate, hydroxamic acid). | To optimize interactions with polar or charged residues in the active site. evitachem.com |
Quantitative Bioanalytical Methods for Compound Detection and Characterization in Biological Samples
To study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound, robust and sensitive quantitative bioanalytical methods are required. These methods are essential for measuring the concentration of the compound and its potential metabolites in biological matrices such as blood, plasma, urine, and tissue homogenates.
The gold standard for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of triple quadrupole mass spectrometry. An LC-MS/MS method for this compound would involve developing a specific protocol for sample preparation (e.g., protein precipitation or solid-phase extraction), followed by chromatographic separation on an appropriate HPLC column and detection using selected reaction monitoring (SRM) on the mass spectrometer. This allows for accurate quantification of the analyte, even at very low concentrations, in complex biological fluids.
Table 4: Key Parameters for a Hypothetical LC-MS/MS Bioanalytical Method
| Parameter | Typical Method/Condition | Purpose |
| Sample Preparation | Protein precipitation with acetonitrile (B52724) or solid-phase extraction (SPE). | To remove proteins and other interfering substances from the biological matrix. |
| Chromatography | Reversed-phase HPLC (e.g., C18 column) with a water/acetonitrile mobile phase gradient. | To separate the analyte from endogenous components and metabolites. |
| Ionization Source | Electrospray Ionization (ESI), typically in positive or negative mode. | To generate charged ions of the analyte for mass analysis. |
| MS Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). | To provide high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. |
| Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound. | To correct for variability in sample processing and instrument response, ensuring accuracy and precision. |
Future Research Directions and Translational Outlook for N Cyclohexyl 4 2h Tetrazol 5 Yl Benzamide
Exploration of Novel Molecular Targets and Polypharmacology
Future research will likely focus on expanding the target profile of N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide beyond its initial scope. The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing trend in drug discovery to address complex diseases. nih.gov
Benzamide (B126) derivatives are known to interact with a wide array of targets, including but not limited to tubulin, histone deacetylases (HDACs), and various receptors. nih.govresearchgate.net For instance, studies on other benzamides have revealed their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease. mdpi.com The tetrazole moiety is also present in compounds targeting a diverse set of proteins, including angiotensin II receptors and enzymes like urease. nih.gov
A systematic screening of this compound against a panel of disease-relevant targets could uncover novel activities. The "Selective Optimization of Side Activities" (SOSA) approach, which involves screening existing drugs or well-characterized molecules against new targets, could be a valuable strategy here. acs.org This could reveal unexpected therapeutic opportunities for this compound scaffold.
Table 1: Potential Target Classes for this compound Based on Constituent Moieties
| Moiety | Known Target Classes | Potential Therapeutic Areas |
| Benzamide | Tubulin, HDACs, AChE, BACE1, Dopamine Receptors | Cancer, Neurological Disorders, Inflammation |
| Tetrazole | GPCRs (e.g., Angiotensin II Receptor), Urease, Aldose Reductase | Cardiovascular Disease, Infectious Disease, Diabetes |
Integration of Systems Biology and Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, future studies should integrate systems biology and multi-omics approaches. Instead of focusing on a single target, these methods allow for the analysis of the compound's impact on global cellular processes.
Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a comprehensive snapshot of the cellular state following treatment with the compound. This data can help identify perturbed pathways and networks, offering clues to the compound's mechanism of action and potential off-target effects. nih.gov For example, changes in the expression of genes and proteins related to inflammation, cell cycle, or apoptosis could point towards its utility in cancer or inflammatory diseases.
Advancements in Computational Chemistry and Artificial Intelligence-Driven Drug Discovery
Furthermore, molecular docking simulations can be used to predict how this compound binds to different protein targets, providing insights into the molecular basis of its activity. evitachem.commdpi.com
Design of Targeted Delivery Systems for Research Applications (e.g., in vitro and in vivo probe delivery)
For this compound to be an effective research tool, and for any potential future therapeutic applications, efficient delivery to its target site is crucial. The development of targeted delivery systems can enhance its efficacy and reduce potential off-target effects. rsc.org
Nanoparticle-based drug delivery systems, for example, can be engineered to specifically accumulate in tumor tissues or other diseased sites. dovepress.com These nanoparticles can be loaded with the compound and surface-functionalized with targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors. dovepress.comnih.gov
Moreover, for its use as a chemical probe, it could be conjugated with imaging agents (e.g., fluorophores or radioisotopes) to visualize its distribution and target engagement in cells and living organisms. nih.govpromega.com
Addressing Chemical Stability and Research Compound Optimization
The chemical stability of this compound is a critical factor for its utility as a research compound and for any future development. Tetrazole-containing compounds are generally considered metabolically stable. nih.govresearchgate.net However, detailed studies under various conditions (e.g., different pH and temperatures) are necessary to fully characterize its stability profile. evitachem.com
Research has shown that the thermal stability of tetrazole derivatives can be influenced by their substituents and molecular interactions, such as hydrogen bonding. rsc.org Optimization of the core structure may be required to enhance stability or other physicochemical properties. For instance, systematic structure-activity relationship (SAR) studies on the benzamide and cyclohexyl moieties could lead to the identification of derivatives with improved potency, solubility, and metabolic stability. nih.gov
Identifying New Research Avenues Based on Mechanistic Insights
A thorough understanding of the mechanism of action of this compound is essential for identifying new research avenues. The tetrazole ring is known to mimic carboxylic acid functionalities, which could allow it to interact with a variety of biological targets through similar binding modes. evitachem.com
Mechanistic studies could involve a range of techniques, from biochemical assays to determine its effect on enzyme activity to cell-based assays to assess its impact on cellular signaling pathways. nih.gov For example, if the compound is found to inhibit a particular kinase, further research could explore its potential as an anti-cancer agent. If it modulates the activity of an ion channel, it could be investigated for neurological or cardiovascular applications. The anti-fatigue activity observed in some benzamide derivatives also presents an unexpected but interesting research direction to explore. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-cyclohexyl-4-(2H-tetrazol-5-yl)benzamide, and how do reaction conditions influence yield?
- Methodology :
- Copper-catalyzed alkylation : React 4-(2H-tetrazol-5-yl)benzamide with cyclohexyl halides (e.g., iodocyclohexane) using Cu(I) catalysts (e.g., CuI) and ligands (e.g., phenanthroline) in polar aprotic solvents (e.g., DMF) at 60–80°C. Yields range from 73–91% depending on substituents .
- Cycloaddition for tetrazole formation : Use 4-cyanobenzamide with NaN₃/NH₄Cl under reflux in DMF to generate the tetrazole ring, followed by cyclohexyl group introduction via nucleophilic substitution or coupling reactions .
- Key variables : Catalyst loading (10–20 mol%), solvent polarity, and temperature (room temp vs. reflux) critically affect reaction efficiency.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Techniques :
- 1H/13C NMR : Confirm regiochemistry of the tetrazole ring (distinct proton environments at δ 8.5–9.5 ppm for tetrazole protons) and cyclohexyl group integration .
- HRMS (ESI+) : Validate molecular weight (e.g., m/z 327.2 [M+H]+ for C₁₅H₁₉N₅O) and isotopic patterns .
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
- IR : Identify amide C=O stretches (~1650 cm⁻¹) and tetrazole N-H/N=N vibrations (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data (e.g., from SHELX refinement) resolve ambiguities in the molecular structure?
- Approach :
- Use single-crystal X-ray diffraction with SHELXL for refinement. Analyze torsion angles to confirm the planar tetrazole ring and amide conformation. ORTEP-3 diagrams visualize thermal ellipsoids, distinguishing disorder in the cyclohexyl group .
Q. What strategies address low yields in the alkylation step during synthesis?
- Optimization :
- Catalyst screening : Replace Cu(I) with Pd(OAc)₂/XPhos for aryl halides with steric hindrance .
- Solvent effects : Switch from DMF to DMA for higher dielectric constant, improving ion-pair stabilization.
- Temperature gradients : Use microwave-assisted synthesis (100–120°C) to accelerate kinetics .
Q. How to analyze biological activity data from ischemia/reperfusion injury models?
- Protocol :
- In vitro assays : Measure infarct size reduction (%) in Langendorff-perfused hearts using TTC staining. Compare treated vs. control groups (p<0.05 via ANOVA) .
- Mechanistic studies : Quantify biomarkers (e.g., TNF-α, NF-κB) via ELISA to link activity to anti-inflammatory pathways .
Q. What computational methods predict the compound’s binding affinity to targets like CysLTR1?
- Tools :
- Molecular docking (AutoDock Vina) : Simulate binding to CysLTR1’s hydrophobic pocket (PDB: 5R85). Key interactions: Tetrazole N-H⋯Glu275 and benzamide C=O⋯Arg279 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .
Q. How to resolve discrepancies in thermal stability data from DSC and XRD?
- Analysis :
- DSC : Detect melting points (e.g., 306–308°C) and phase transitions. Discrepancies may arise from polymorphic forms (e.g., enantiotropic vs. monotropic).
- XRD : Compare unit cell parameters (a, b, c) with DSC endotherms. For metastable phases, use variable-temperature XRD .
- Mitigation : Recrystallize from ethanol/water (9:1) to isolate the thermodynamically stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
